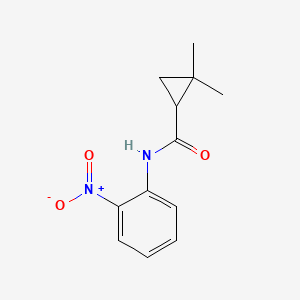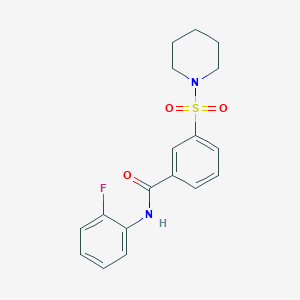
N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as FPB or TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. The compound has been shown to selectively inhibit the activity of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells and immune cells.
作用机制
N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide exerts its effects by selectively inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells and immune cells. The compound has been shown to inhibit the activity of PI3K, AKT, mTOR, and NF-κB, which are all key regulators of cell growth and survival. By inhibiting these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells and suppress the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have shown that the compound can induce apoptosis in cancer cells and suppress the activation and proliferation of immune cells. In addition, the compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of autoimmune diseases.
实验室实验的优点和局限性
One advantage of using N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its selectivity for certain enzymes and signaling pathways. This allows researchers to study the specific effects of inhibiting these pathways on cancer cells and immune cells. However, one limitation of using the compound is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure the safety and efficacy of the compound in preclinical and clinical studies.
未来方向
There are several potential future directions for the development and use of N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide. One direction is the further optimization of the compound to improve its selectivity, potency, and pharmacokinetic properties. Another direction is the evaluation of the compound in preclinical and clinical studies for the treatment of various types of cancers and autoimmune diseases. Finally, the compound could be used as a tool compound to study the role of specific signaling pathways in cancer and immune cell biology.
合成方法
The synthesis of N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide involves several steps, including the reaction of 2-fluoroaniline with 3-chlorobenzoic acid to form 2-fluoro-3-(carboxymethyl)aniline, followed by the reaction of this intermediate with piperidine and sulfur dioxide to form the corresponding sulfonamide. Finally, the sulfonamide is coupled with 3-amino-4-fluorobenzamide to yield the target compound.
科学研究应用
N-(2-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that the compound can inhibit the activity of several signaling pathways that are involved in the growth and survival of cancer cells, including the PI3K/AKT/mTOR and NF-κB pathways. In addition, the compound has been shown to inhibit the activation and proliferation of immune cells, such as T cells and B cells, which play a key role in the development of autoimmune diseases.
属性
IUPAC Name |
N-(2-fluorophenyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-16-9-2-3-10-17(16)20-18(22)14-7-6-8-15(13-14)25(23,24)21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWKLGMJUVVCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
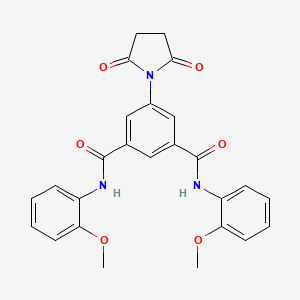
![4-methylcyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4954735.png)
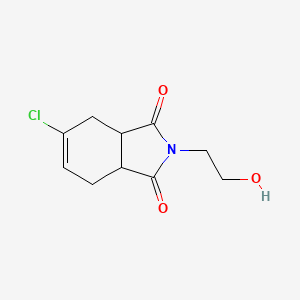
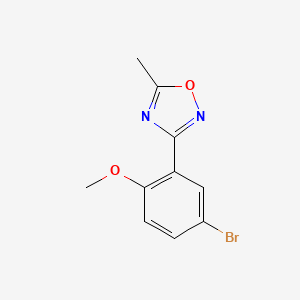
![(4-chlorophenyl)[(5-nitro-2-furyl)methylene]amine](/img/structure/B4954751.png)
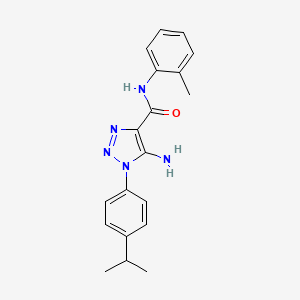
![2-chloro-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B4954768.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4954780.png)
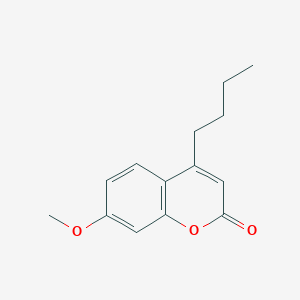
![2-(3,4-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4954786.png)
![3-(4-chlorophenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4954793.png)
![1-(2-{2-[(2-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine oxalate](/img/structure/B4954801.png)
![3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B4954809.png)
